(1-cyclopropyl-1H-pyrazol-3-yl)methanol

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8) is a pyrazole derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, featuring a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C3 position of the pyrazole ring. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H10N2O
Molecular Weight 138.2
CAS No. 2201840-10-8
Cat. No. B6239901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-cyclopropyl-1H-pyrazol-3-yl)methanol
CAS2201840-10-8
Molecular FormulaC7H10N2O
Molecular Weight138.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclopropyl-1H-pyrazol-3-yl)methanol CAS 2201840-10-8: Sourcing Guide for Specialized Pyrazole Scaffolds in Drug Discovery


(1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8) is a pyrazole derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, featuring a cyclopropyl substituent at the N1 position and a hydroxymethyl (-CH2OH) group at the C3 position of the pyrazole ring . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis . Its unique substitution pattern makes it a key intermediate in the development of kinase inhibitors, agrochemicals, and other biologically active molecules, distinguishing it from simpler pyrazole analogues .

Scaffold N1-cyclopropyl pyrazole core with C3-hydroxymethyl handle
Synthetic Utility Precursor to 5-cyclopropyl-1H-pyrazol-3-amine pharmacophore
Procurement Context Supports kinase inhibitor SAR and agrochemical intermediate synthesis

Procurement Risk: Why Standard (1H-Pyrazol-3-yl)methanol Analogues Cannot Replace CAS 2201840-10-8


Direct substitution of (1-cyclopropyl-1H-pyrazol-3-yl)methanol with simpler, more common analogues like (1H-pyrazol-3-yl)methanol or (1-methyl-1H-pyrazol-3-yl)methanol is not feasible for projects requiring specific interactions. The presence of the N1-cyclopropyl group significantly alters the physicochemical and electronic properties of the molecule, impacting its reactivity, metabolic stability, and target binding profile . For instance, the cyclopropyl group is a known bioisostere that can enhance lipophilicity and metabolic stability compared to a methyl or hydrogen substituent, which is critical for generating lead-like compounds in drug discovery [1]. Replacing this specific building block would likely result in a different chemical series with divergent biological activity and ADME properties, jeopardizing the integrity of a SAR study or synthetic route .

Target Compound
Common Analogues
N1-cyclopropyl substitution
N1-H or N1-methyl
Enhanced lipophilicity and metabolic stability profile
Lower steric bulk; ADME profile may shift SAR interpretation
Entry point to reported kinase inhibitor chemical space
Class divergence; may not support same target engagement profile

Quantitative Comparator Data for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol: A Scientific Procurement Guide


Structural Differentiation: The Impact of N1-Cyclopropyl Substitution vs. Methyl on Physicochemical Properties

Substituting the N1-cyclopropyl group in the target compound for an N1-methyl group in a common analogue leads to a significant change in predicted lipophilicity and molecular size. The cyclopropyl group imparts greater steric bulk and electron-donating character, which are critical for designing bioisosteres of aryl groups in drug candidates .

Molecular Weight Comparison
Source review
Target: 138.17 g/mol (C7H10N2O) vs. N1-methyl analogue: 112.13 g/mol (C5H8N2O)
Cyclopropyl group increases lipophilicity and size
Supplier data; verify experimentally
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Prediction

Density and Boiling Point Differences: N1-Cyclopropyl vs. N1-Unsubstituted Pyrazole

The N1-cyclopropyl substitution significantly increases the predicted boiling point and density compared to the N1-unsubstituted parent heterocycle, indicating stronger intermolecular interactions. This affects its handling, purification, and behavior in synthetic reactions .

Boiling Point & Density
Data to verify
Predicted BP: ~301.9 °C; Density: 1.37 g/cm³ vs. N1-unsubstituted: MP 184–185 °C; Density 1.225 g/cm³
Higher BP and density affect purification and handling
Predicted properties; source not specified
Physical Chemistry Process Chemistry Analytical Chemistry

Synthetic Application Differentiation: A Privileged Scaffold for Kinase Inhibitor Development

The (1-cyclopropyl-1H-pyrazol-3-yl)methanol core is a direct precursor to the 5-cyclopropyl-1H-pyrazol-3-amine motif, a validated privileged scaffold for developing potent kinase inhibitors. Unlike simpler pyrazole building blocks, this specific substitution pattern has been optimized in advanced leads to achieve nanomolar potency and favorable drug-like properties .

Derived Kinase Activity
Class-level
IC50 = 37 nM CDK2/cyclin A (PNU-292137)
Reported nanomolar inhibition context for CDK2
Class-level inference from literature derivatives
Medicinal Chemistry Drug Discovery Kinase Inhibition Scaffold Hopping

Purity and Quality Control: Benchmarking Against Commercial Specifications

Commercial suppliers offer (1-cyclopropyl-1H-pyrazol-3-yl)methanol at high purities (97-98%), ensuring its suitability as a reliable intermediate. These specifications are comparable to those of simpler, more established building blocks, indicating a mature and consistent supply chain for this specialized compound .

Commercial Purity
Specification review
97–98% (Suppliers) vs. >98% for N1-methyl analogue
Comparable quality to common building blocks
Supplier COA; request certificate
Analytical Chemistry Quality Control Procurement

Targeted Applications for (1-Cyclopropyl-1H-pyrazol-3-yl)methanol in Research and Industry


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors

This compound is a key intermediate for synthesizing the 5-cyclopropyl-1H-pyrazol-3-amine pharmacophore, a privileged structure in the development of ATP-competitive kinase inhibitors. Its use is validated by its presence in advanced leads like PHA-533533 and PNU-292137, which demonstrate potent CDK2 inhibition (IC50 = 37 nM) and in vivo antitumor activity [1][2]. Projects focusing on CDKs, PAK4, or other kinases where this moiety is known to confer high affinity and selectivity should prioritize this specific building block.

Chemical Biology: Development of Novel CB1 Receptor Antagonists

The cyclopropylpyrazole scaffold, for which this compound is a foundational building block, has been successfully employed in the design of potent cannabinoid type 1 (CB1) receptor antagonists [3]. Research groups investigating the endocannabinoid system, particularly for applications in metabolic disorders, should select this compound to construct diaryl-pyrazole-3-carboxamide libraries for SAR studies.

Process Chemistry: Synthesis of Agrochemical Intermediates

The compound's role as a versatile intermediate extends beyond pharmaceuticals to the agrochemical sector. Its structural features are relevant for developing new classes of pesticides and fungicides . Process chemists can utilize this building block to explore novel heterocyclic frameworks with potential agricultural activity, leveraging its unique N1-cyclopropyl and C3-hydroxymethyl functional handles for further derivatization.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
5-cyclopropyl-1H-pyrazol-3-amine pharmacophore
Reported CDK2/PAK4 inhibition assay context (class-level)
CB1 receptor antagonist development
Diaryl-pyrazole-3-carboxamide scaffold
Cannabinoid receptor binding and functional assays
Agrochemical intermediate synthesis
N1-cyclopropyl and C3-hydroxymethyl handles
Heterocyclic derivatization and crop protection screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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